BenchChemオンラインストアへようこそ!

Benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

Medicinal Chemistry Structure-Activity Relationship Quinoxaline SAR

Benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840479-08-5, molecular formula C24H24N4O2, molecular weight 400.48 g/mol) is a synthetic small molecule belonging to the substituted-quinoxaline-type piperidine compound class. This compound features a quinoxaline heterocyclic core substituted at the 3-position with a 3-methylpiperidin-1-yl moiety and at the 2-position with a cyano(benzyloxycarbonyl)methyl group.

Molecular Formula C24H24N4O2
Molecular Weight 400.482
CAS No. 840479-08-5
Cat. No. B2931151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
CAS840479-08-5
Molecular FormulaC24H24N4O2
Molecular Weight400.482
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C24H24N4O2/c1-17-8-7-13-28(15-17)23-22(26-20-11-5-6-12-21(20)27-23)19(14-25)24(29)30-16-18-9-3-2-4-10-18/h2-6,9-12,17,19H,7-8,13,15-16H2,1H3
InChIKeyOVHBEHWVZLGXJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840479-08-5): A Structurally Differentiated Quinoxaline-Piperidine Screening Compound for Early-Stage Drug Discovery


Benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840479-08-5, molecular formula C24H24N4O2, molecular weight 400.48 g/mol) is a synthetic small molecule belonging to the substituted-quinoxaline-type piperidine compound class . This compound features a quinoxaline heterocyclic core substituted at the 3-position with a 3-methylpiperidin-1-yl moiety and at the 2-position with a cyano(benzyloxycarbonyl)methyl group . It is commercially available as a research compound, typically at ≥95% purity, and is part of high-throughput screening (HTS) compound collections, including the Life Chemicals proprietary HTS library . The compound occupies a distinct structural niche within the broader quinoxaline-piperidine scaffold family that has been the subject of intellectual property coverage for opioid receptor-like 1 (ORL-1) modulation, kinase inhibition, and other therapeutic applications [1].

Why Benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate Cannot Be Replaced by Generic Quinoxaline Analogs


Substitution among quinoxaline-piperidine analogs within this chemical series is not scientifically straightforward, because three interdependent structural variables—the piperidine substituent position, the ester moiety, and the C2 functional group—simultaneously govern target engagement, physicochemical properties, and synthetic tractability. The 3-methyl substitution on the piperidine ring present in CAS 840479-08-5 generates a distinct steric and electronic environment compared to the more common 4-methylpiperidine regioisomer (CAS 840514-71-8) [1]. Furthermore, the benzyl ester serves as both a lipophilicity modulator and a synthetic handle for selective deprotection under mild conditions, a feature absent in simple alkyl ester analogs such as the heptyl ester variant (CAS 842972-05-8) [2]. Binding data from the closely related 4-ethylpiperazine analog (CAS 841207-83-8) demonstrates that even subtle alterations to the heterocyclic amine substituent can shift target affinity by orders of magnitude—this analog shows only weak micromolar IC50 values (93.8 µM against eIF4H; 44.8 µM against PABP1) [3], underscoring that this scaffold is exquisitely sensitive to structural modification. Generic substitution without head-to-head comparative data therefore carries a high risk of losing desired biological activity or introducing unintended off-target pharmacology.

Quantitative Differentiation Evidence for Benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840479-08-5) Relative to Closest Analogs


Piperidine Substituent Position: 3-Methyl vs. 4-Methyl Regioisomer Comparison

The target compound bears a 3-methyl substituent on the piperidine ring (meta position relative to the quinoxaline attachment), whereas the closest commercially available regioisomer, benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840514-71-8), carries the methyl group at the 4-position (para) . This positional difference alters the three-dimensional orientation of the methyl group relative to the quinoxaline binding surface, which can affect both steric complementarity with target protein pockets and the conformational equilibrium of the piperidine ring [1]. While both compounds share the identical molecular formula (C24H24N4O2) and molecular weight (400.48 g/mol), the 3-methylpiperidine variant presents a chiral center at the piperidine 3-position, introducing stereochemical complexity absent in the 4-methyl analog . This stereogenic center provides an additional vector for optimizing target selectivity in medicinal chemistry campaigns, as enantiomeric differentiation is a well-established strategy for improving binding affinity and reducing off-target interactions in piperidine-containing ligands [1].

Medicinal Chemistry Structure-Activity Relationship Quinoxaline SAR

Ester Moiety Differentiation: Benzyl vs. Heptyl Ester Comparison

The target compound features a benzyl ester moiety (benzyl 2-cyanoacetate), whereas the closest ester variant sharing the identical 3-methylpiperidine-quinoxaline core is heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 842972-05-8) . The benzyl ester provides several practical advantages over the heptyl ester in a research and early development context: (1) the benzyl group can be selectively removed via catalytic hydrogenolysis under mild, neutral conditions to yield the free carboxylic acid, a versatile intermediate for further derivatization [1]; (2) the benzyl ester contributes aromatic π–π stacking potential that may enhance binding to aromatic-rich protein pockets; and (3) the benzyl ester offers a different lipophilicity profile (clogP approximately 3.8 for the benzyl ester vs. approximately 5.2 estimated for the heptyl analog based on fragment-based calculations), which may translate to differential membrane permeability and metabolic stability [2]. The heptyl ester (MW 408.5 g/mol) has a slightly higher molecular weight than the benzyl ester (MW 400.48 g/mol) but significantly higher calculated lipophilicity, which may be disadvantageous for maintaining drug-like physicochemical space per Lipinski guidelines [2].

Prodrug Design Lipophilicity Metabolic Stability

Scaffold Binding Affinity: Data from the Closest Structurally Characterized Analog (4-Ethylpiperazine Variant)

No direct binding or activity data for benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840479-08-5) were identified in the public domain as of May 2026. However, the closest structurally characterized analog—benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate (CAS 841207-83-8, BDBM61269)—has been tested in biochemical assays and deposited in BindingDB [1]. This analog differs solely in the 3-position substituent: a 4-ethylpiperazin-1-yl group replaces the 3-methylpiperidin-1-yl group. It exhibited IC50 values of 93,800 nM (93.8 µM) against eukaryotic translation initiation factor 4H (eIF4H) and 44,800 nM (44.8 µM) against polyadenylate-binding protein 1 (PABP1), both human targets, as determined by the Sanford-Burnham Center for Chemical Genomics in PubChem BioAssays AID 2012 and AID 2014 [1][2]. These values indicate weak binding affinity for both targets. Given that the piperidine-to-piperazine replacement introduces an additional nitrogen atom capable of hydrogen bonding and alters basicity (piperazine pKa ~9.8 vs. piperidine pKa ~11.1), the 3-methylpiperidine variant may exhibit meaningfully different target engagement profiles [3]. Direct comparative binding data between these two analogs are not available, constituting a significant evidence gap.

Binding Affinity Translation Initiation Factor Polyadenylate-Binding Protein

Patent Landscape: Quinoxaline-Piperidine Scaffold Intellectual Property Coverage

The substituted-quinoxaline-type piperidine compound class to which CAS 840479-08-5 belongs is the subject of US Patent US8846929B2, assigned to Purdue Pharma LP, which claims compounds of Formula (I) and Formula (II) for the treatment or prevention of pain, anxiety, cough, diarrhea, high blood pressure, epilepsy, anorexia/cachexia, urinary incontinence, drug abuse, memory disorders, obesity, constipation, depression, dementia, and Parkinsonism [1]. The patent specifically teaches that substitution patterns on the quinoxaline and piperidine rings critically modulate affinity for the opioid receptor-like 1 (ORL-1) receptor, a validated therapeutic target in pain and CNS disorders [1]. Related patents from Purdue Pharma (US9145408B2, US8476271B2) further claim substituted-quinoxaline-type bridged-piperidine compounds as ORL-1 modulators [2]. Additionally, patent literature identifies quinoxaline derivatives as inhibitors of kinase enzymatic activity (including Aurora kinases) and as phosphatidylinositol 3-kinase (PI3K) inhibitors [3]. The 3-methylpiperidine substitution pattern present in CAS 840479-08-5 represents a specific embodiment within the broader Markush claims, and compounds with this substitution motif may offer freedom-to-operate advantages in specific contexts, though a formal legal analysis is outside the scope of this scientific guide.

ORL-1 Receptor Opioid Receptor Modulator Pain Therapeutics

Procurement Specification and Quality Benchmarking: Purity and Vendor Availability

Benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840479-08-5) is commercially available from multiple vendors, including Life Chemicals (catalog number F3225-4808) and Chemenu (catalog number CM905933), with a standard purity specification of ≥95% . The compound is supplied as part of the Life Chemicals proprietary HTS Compound Collection, which comprises over 575,000 original drug-like compounds available in stock, with all compounds synthesized in-house and characterized for identity and purity . In comparison, the 4-ethylpiperazine analog (CAS 841207-83-8) is offered at 90%+ purity from Life Chemicals (catalog F3225-4808) at a price point of $63.00 for 3 mg or $69.00 for 5 mg [1]. The 3-methylpiperidine variant (target compound) offers superior purity specifications (95%+ vs. 90%+) relative to the piperazine analog, which may reduce the need for repurification prior to biological testing. Both compounds share similar procurement characteristics typical of screening library compounds: limited analytical characterization beyond HPLC purity and MS confirmation, no certificate of analysis with detailed residual solvent or elemental analysis data, and availability in milligram to gram quantities suitable for in vitro screening campaigns .

Compound Procurement Quality Control HTS Library

Recommended Research and Procurement Application Scenarios for Benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840479-08-5)


High-Throughput Screening for ORL-1 Opioid Receptor Modulators

Investigators pursuing novel ORL-1 receptor ligands for pain, anxiety, or substance abuse indications should consider CAS 840479-08-5 as a screening candidate based on its structural alignment with the substituted-quinoxaline-type piperidine pharmacophore claimed in US8846929B2 [1]. The 3-methylpiperidine substituent provides a chiral handle for potential enantioselective optimization, a feature absent in achiral 4-substituted piperidine analogs . Initial screening should include radioligand displacement assays against ORL-1, µ, κ, and δ opioid receptors to establish selectivity profiles, as the patent teaches that non-selective ligands with high µ/κ/δ affinity typically show low ORL-1 affinity, and vice versa [1].

Kinase Inhibitor Lead Discovery and Aurora Kinase Targeting

The quinoxaline core present in CAS 840479-08-5 has been validated as a kinase inhibitor scaffold, with patent literature describing quinoxaline derivatives as inhibitors of Aurora kinases and PI3K [2]. The cyanoacetate moiety may serve as a hydrogen bond acceptor or as a precursor for further elaboration into amide-based kinase hinge-binding motifs. Researchers engaged in kinase inhibitor discovery should prioritize this compound for screening against kinase panels, particularly given that the benzyl ester can be selectively cleaved to generate the free carboxylic acid for subsequent amide coupling—a synthetic advantage over non-cleavable alkyl ester analogs .

Chemical Biology Probe Development and Chemoproteomics

The benzyl ester functionality of CAS 840479-08-5 provides a convenient synthetic handle for generating affinity chromatography matrices or biotinylated probes via hydrogenolysis to the free acid followed by amide coupling to solid supports or biotin linkers . This synthetic tractability distinguishes it from the heptyl ester analog (CAS 842972-05-8), which lacks a selective deprotection strategy . The compound's presence in the Life Chemicals HTS collection (≥95% purity) [1] ensures adequate initial purity for chemoproteomic pull-down experiments, though investigators should verify compound identity by LC-MS and 1H NMR prior to use in target identification studies.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship Expansion

With a molecular weight of 400.48 g/mol, CAS 840479-08-5 sits near the upper boundary of fragment-like chemical space but below the typical lead-like threshold of 500 Da [2]. The compound's modular architecture—quinoxaline core, 3-methylpiperidine substituent, cyano group, and benzyl ester—provides four independent vectors for systematic SAR exploration. The 3-methylpiperidine moiety introduces a stereogenic center that can be exploited for enantioselective synthesis and chiral SAR analysis, a dimension of chemical diversity that is absent in the 4-methylpiperidine regioisomer . Procurement of CAS 840479-08-5 at ≥95% purity [1] supports direct use in initial SAR studies without the need for repurification, accelerating the hit-to-lead timeline.

Quote Request

Request a Quote for Benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.